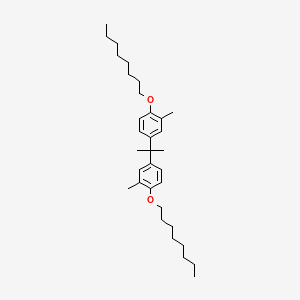

2,2-Bis(3-methyl-4-(octyloxy)phenyl)propane

Description

2,2-Bis(3-methyl-4-(octyloxy)phenyl)propane is a bisphenol-derived compound featuring a propane backbone substituted with two aryl groups. Each aryl group contains a 3-methyl and a 4-octyloxy substituent, imparting distinct steric and electronic properties. Applications likely include polymer precursors or intermediates for advanced materials, given structural similarities to high-performance polymers discussed in other evidence .

Properties

Molecular Formula |

C33H52O2 |

|---|---|

Molecular Weight |

480.8 g/mol |

IUPAC Name |

2-methyl-4-[2-(3-methyl-4-octoxyphenyl)propan-2-yl]-1-octoxybenzene |

InChI |

InChI=1S/C33H52O2/c1-7-9-11-13-15-17-23-34-31-21-19-29(25-27(31)3)33(5,6)30-20-22-32(28(4)26-30)35-24-18-16-14-12-10-8-2/h19-22,25-26H,7-18,23-24H2,1-6H3 |

InChI Key |

SXHQEJZOPDZUGO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=C(C=C(C=C1)C(C)(C)C2=CC(=C(C=C2)OCCCCCCCC)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(3-methyl-4-(octyloxy)phenyl)propane typically involves the reaction of 3-methyl-4-(octyloxy)phenol with acetone in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. The reaction conditions often include:

Temperature: 50-70°C

Catalyst: Sulfuric acid or hydrochloric acid

Solvent: Toluene or ethanol

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity 2,2-Bis(3-methyl-4-(octyloxy)phenyl)propane.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(3-methyl-4-(octyloxy)phenyl)propane undergoes various chemical reactions, including:

Oxidation: The phenyl rings can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: Halogenation and nitration reactions can occur on the phenyl rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Chlorine (Cl2) or nitric acid (HNO3) under controlled temperature and pressure.

Major Products Formed

Oxidation: Quinones and carboxylic acids.

Reduction: Alcohols and alkanes.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2,2-Bis(3-methyl-4-(octyloxy)phenyl)propane has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the production of high-performance materials, such as resins and coatings, due to its stability and unique structural properties.

Mechanism of Action

The mechanism of action of 2,2-Bis(3-methyl-4-(octyloxy)phenyl)propane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phenyl rings and octyloxy groups facilitate binding to hydrophobic pockets in proteins, modulating their activity. The propane bridge provides structural rigidity, enhancing the compound’s stability and efficacy.

Comparison with Similar Compounds

Structural and Functional Differences

Backbone Variations: The propane backbone in the target compound contrasts with benzophenone (4O8) or hexafluoropropane cores. Benzophenone derivatives exhibit higher rigidity, while hexafluoropropane enhances electronegativity and chemical resistance. Substituent Effects:

- Octyloxy vs. Allyloxy : The octyloxy chain (C₈H₁₇O) in the target compound increases hydrophobicity and flexibility compared to shorter allyloxy (C₃H₅O) groups, which favor crosslinking but reduce thermal stability .

- Methyl vs. Amino Groups: Methyl substituents provide steric hindrance without electronic activation, whereas amino groups (e.g., in hexafluoropropane derivatives) enable polymerization via amine-epoxy reactions .

Physicochemical Properties

- Thermal Stability : Longer alkoxy chains (e.g., octyloxy) generally lower melting points compared to rigid glycidyloxy or fluorinated analogs .

- Crystal Packing : highlights that nitro-substituted analogs exhibit intermolecular C–H···O interactions stabilizing crystal structures. The target compound’s octyloxy chains may disrupt such packing, leading to amorphous phases .

Research Findings and Data Gaps

- Synthesis Optimization: No direct data exist for the target compound’s synthesis. However, ’s microreactor approach could be adapted for scalable production .

- Thermal Analysis : Experimental data on glass transition (Tg) and decomposition temperatures are lacking but critical for industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.